6-Ethylpyrazin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-ethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVGBDVKDDWPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671736 | |
| Record name | 6-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13535-10-9 | |
| Record name | 6-Ethylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Ethylpyrazin 2 Amine and Its Precursors
Classical and Contemporary Approaches to Pyrazine (B50134) Ring Formation
The construction of the pyrazine ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.
Condensation reactions are the most traditional and widely employed methods for pyrazine ring synthesis. researchgate.net These reactions typically involve the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.com
The self-condensation of two molecules of an α-amino carbonyl compound is a direct route to symmetrically substituted pyrazines. wikipedia.org The reaction proceeds through the formation of an aminoketone intermediate, which then dimerizes and dehydrates to form a dihydropyrazine. Subsequent oxidation yields the stable aromatic pyrazine ring. researchgate.netresearchgate.net For instance, the thermal degradation of amino acids like serine and threonine can generate α-aminocarbonyl intermediates, which then form pyrazines. nih.gov This biomimetic approach highlights the natural occurrence of these synthetic pathways.
The general mechanism for this condensation is outlined below:
Step 1: Two molecules of an α-amino ketone undergo condensation to form a dihydropyrazine intermediate.
Step 2: The dihydropyrazine is oxidized to the corresponding pyrazine.
| Reactant Type | Intermediate | Product | Significance |
| α-Amino Ketone | Dihydropyrazine | Symmetrically Substituted Pyrazine | Direct route to 2,5- and 3,6-disubstituted pyrazines. |
| α-Amino Aldehyde | Dihydropyrazine | Symmetrically Substituted Pyrazine | Useful for synthesizing pyrazine natural products. |
A cornerstone of pyrazine synthesis is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. tandfonline.comacs.org This versatile method allows for the synthesis of a wide range of substituted pyrazines, depending on the nature of the starting materials. The reaction is typically straightforward and often proceeds in high yield. tandfonline.com For the synthesis of an aminopyrazine, a key precursor would be an α-amino acid amide, which can condense with a 1,2-dicarbonyl compound. google.com
A typical reaction sequence involves:
Mixing a 1,2-dicarbonyl compound (e.g., an α-diketone) with a 1,2-diamine (e.g., ethylenediamine). researchgate.net
Formation of a dihydropyrazine intermediate.
Oxidation of the intermediate to the aromatic pyrazine. Common oxidizing agents include copper(II) oxide or manganese oxide. researchgate.net
| Dicarbonyl Compound | Diamine Compound | Catalyst/Oxidant | Product Type |
| Glyoxal | Ethylenediamine | MnO₂ | Unsubstituted Pyrazine |
| Diacetyl (2,3-Butanedione) | Ethylenediamine | Air/Catalyst | 2,3-Dimethylpyrazine |
| α-Ketoaldehyde | α-Amino Acid Amide | Base | Hydroxypyrazine google.com |
More contemporary approaches to pyrazine synthesis involve acceptorless dehydrogenative coupling (ADC) reactions. These methods are atom-economical and environmentally benign, often generating only water and hydrogen gas as byproducts. acs.orgnih.gov A common strategy is the base-metal catalyzed self-coupling of 2-amino alcohols to form 2,5-substituted pyrazines. nih.govscispace.com This reaction proceeds through the initial dehydrogenation of the alcohol to an aldehyde, followed by self-coupling and subsequent dehydrogenation to the aromatic pyrazine. nih.gov
Manganese pincer complexes have been shown to be effective catalysts for these transformations. nih.govnih.gov This route represents a sustainable alternative to classical methods that may require harsh conditions or stoichiometric oxidants.
| Starting Material | Catalyst | Key Byproducts | Product Type |
| 2-Amino Alcohols | Manganese Pincer Complex | H₂, H₂O | 2,5-Disubstituted Symmetrical Pyrazines acs.org |
| 1,2-Diols and 1,2-Diaminobenzene | Manganese Pincer Complex | H₂, H₂O | Quinoxalines (Benzopyrazines) nih.gov |
Ring closure strategies are fundamental to the formation of the heterocyclic pyrazine ring. These strategies often overlap with condensation and coupling reactions, as the final step is invariably a cyclization event. For example, in the Gastaldi synthesis, which is a variation of the Gutknecht pyrazine synthesis, a ring closure is the key step in forming the pyrazine nucleus. wikipedia.org
Another approach involves the cyclization of acyclic precursors that already contain the necessary atoms in the correct sequence. Ring-closing metathesis (RCM) has also been explored for the synthesis of related heterocyclic systems, demonstrating the power of modern catalytic methods in ring formation. organic-chemistry.org While not a classical pyrazine synthesis, the principles of constructing a ring from a linear precursor are central.
Condensation Reactions in Pyrazine Synthesis
Targeted Synthesis of 6-Ethylpyrazin-2-amine Isomers
The synthesis of a specific isomer such as this compound requires careful selection of precursors to control the regiochemistry of the final product. The classical condensation of a 1,2-dicarbonyl with a 1,2-diamine is a powerful tool for this purpose.
To obtain the this compound structure, one could envision a reaction between an unsymmetrical 1,2-dicarbonyl and an aminating agent that also serves as the diamine precursor. A plausible retrosynthetic analysis points towards precursors such as an ethyl-substituted glyoxal derivative and glycinamide (the amide of glycine).
Hypothetical Synthetic Route:
Precursor 1: An ethyl-substituted α-ketoaldehyde, such as 2-keto-butanal.
Precursor 2: An α-amino amide, such as glycinamide, to introduce the amino group.
Condensation: The reaction between these two precursors would lead to a dihydropyrazine intermediate.
Aromatization: Subsequent oxidation would yield the target this compound, along with its 5-ethyl isomer.
The challenge in this approach lies in controlling the regioselectivity of the condensation to favor the desired 6-ethyl isomer over the 5-ethyl isomer. The outcome can be influenced by the steric and electronic properties of the substituents on the dicarbonyl precursor and the reaction conditions. While specific documented syntheses for this compound are not abundant in readily available literature, the principles of pyrazine chemistry provide a clear roadmap for its targeted synthesis.
| Precursor 1 (Dicarbonyl) | Precursor 2 (Diamine source) | Potential Isomeric Products | Key Challenge |
| 2-Oxobutanal | Glycinamide | This compound & 5-Ethylpyrazin-2-amine | Regioselective Condensation |
| 1-Aminobutan-2-one (self-condensation) | N/A | 2,5-Diethyl-3,6-dihydropyrazine | Does not yield the desired aminopyrazine directly |
Further research into regioselective control elements, such as directing groups or specific catalysts, would be necessary to develop a high-yielding synthesis of the single, desired isomer.
Nucleophilic Substitution Reactions for Amine Introduction
Nucleophilic substitution is a cornerstone in the synthesis of aminopyrazines. This approach typically involves the displacement of a leaving group on the pyrazine ring by an amine nucleophile.
A prevalent method for introducing an amino group onto a pyrazine ring is through the amination of a halogenated precursor, such as a chloropyrazine. acs.org This reaction is a type of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring facilitates the attack of a nucleophile, making the halogen atom a viable leaving group.
The reaction is often carried out by heating the chloropyrazine with an excess of an amine at elevated temperatures, sometimes in a sealed vessel for extended periods. The reactivity of the halogenated pyrazine can be enhanced by the presence of an N-oxide group, which provides additional activation for nucleophilic displacement. While this method is effective, it can require forcing conditions and may not be suitable for substrates with sensitive functional groups.
| Precursor | Reagent | Conditions | Product | Reference |
| 2-Chloropyrazine | Ammonia | High temperature, sealed vessel | 2-Aminopyrazine (B29847) | acs.org |
| 3-Chloro-6-methylpyrazine 1-oxide | Amine | Milder conditions | 3-Amino-6-methylpyrazine 1-oxide |
Achieving regioselectivity in the amination of pyrazines is crucial when multiple positions are susceptible to nucleophilic attack. The inherent electronic properties of the pyrazine ring direct incoming nucleophiles to specific positions. For instance, in polychlorinated pyrimidines, which share similarities with pyrazines, regioselective amination can be achieved at the 2-position under palladium-catalyzed or non-catalyzed SNAr conditions. nih.gov
For less reactive systems or to achieve specific regioselectivity, advanced strategies have been developed. One such approach involves the use of phosphonium salt intermediates. This method allows for the amination of pyridines and other azines, including pyrazines, through a sequence of SNAr-halogenation and SNAr-amination, with the electronic properties of the phosphonium ion being finely tuned for optimal C-N bond formation. chemrxiv.org
Reductive Amination Pathways
Reductive amination offers an alternative and often milder route to aminopyrazines. This two-step process involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. wikipedia.orglibretexts.orglibretexts.org
Catalytic hydrogenation is a powerful technique for the reduction of nitrogen-containing functional groups to form amines. enamine.net In the context of pyrazine synthesis, catalytic hydrogenation can be employed to reduce a nitro group to an amino group. This method is advantageous due to its clean reaction profile, often yielding the desired product with high selectivity and without the formation of stoichiometric byproducts. Various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), are commonly used under a hydrogen atmosphere. enamine.net The hydrogenation of pyridines, a related class of N-heterocycles, to piperidines has been extensively studied and can be achieved under mild conditions using rhodium-based catalysts.
The direct reductive amination of a pyrazinyl ketone or aldehyde provides a direct route to substituted aminopyrazines. wikipedia.orglibretexts.orglibretexts.org This reaction involves the condensation of the carbonyl compound with an amine (such as ammonia or a primary amine) to form an imine intermediate, which is then reduced in situ to the desired amine. masterorganicchemistry.com
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting carbonyl group. masterorganicchemistry.comorganic-chemistry.org Catalytic hydrogenation can also be employed for the reduction step. researchgate.net This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine. wikipedia.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Product | Reference |
| Pyrazinyl Ketone | Ammonia | NaBH₃CN | Primary Pyrazinyl Amine | libretexts.orglibretexts.org |
| Pyrazinyl Aldehyde | Primary Amine | H₂/Pd | Secondary Pyrazinyl Amine | researchgate.net |
Functional Group Interconversions Leading to Ethyl Substituents
The introduction of the ethyl group onto the pyrazine ring often relies on functional group interconversions. fiveable.meic.ac.ukimperial.ac.uk These transformations allow for the modification of existing substituents to generate the desired ethyl group.
A common strategy involves the reduction of a carbonyl group, such as an acetyl group, attached to the pyrazine ring. For instance, a 6-acetylpyrazin-2-amine could be reduced to 6-(1-hydroxyethyl)pyrazin-2-amine using a reducing agent like sodium borohydride. Subsequent deoxygenation of the secondary alcohol would yield the target this compound.
Alternatively, a vinyl group on the pyrazine ring can be hydrogenated to an ethyl group. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The selective reduction of the vinyl group can be accomplished in the presence of other reducible functional groups by careful selection of the catalyst and reaction conditions.
Another approach involves the Wittig reaction of a pyrazinyl aldehyde with a phosphorus ylide to form a vinylpyrazine, which is then hydrogenated. This two-step sequence provides a versatile method for introducing a two-carbon chain that can be subsequently reduced to the ethyl group.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like pyrazines to minimize environmental impact and enhance safety. These approaches focus on the use of renewable resources, biocatalysis, and atom-economical reactions.
Biocatalytic Strategies
Biocatalysis has emerged as a powerful tool for the synthesis of pyrazines under mild and environmentally benign conditions. One notable strategy involves the use of transaminases for the amination of α-diketones to produce α-amino ketones. These intermediates can then undergo spontaneous dimerization and oxidation to form the pyrazine ring. This chemo-enzymatic approach offers high selectivity and avoids the use of harsh reagents.
Another innovative biocatalytic route employs L-threonine dehydrogenase, which facilitates the in-situ generation of aminoacetone from the readily available amino acid L-threonine. The aminoacetone can then participate in condensation reactions to form the pyrazine core. For instance, the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated through the condensation of two molecules of aminoacetone with one molecule of acetaldehyde, showcasing the potential for creating ethyl-substituted pyrazines. nih.gov
A biomimetic synthesis of 2,5-disubstituted pyrazines has also been developed, relying on the dimerization of α-amino aldehydes derived from amino acids. This method highlights nature's efficiency in constructing complex molecules and provides a template for sustainable synthetic strategies.
Atom-Economical Synthesis
Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. In the context of pyrazine synthesis, atom-economical approaches focus on designing reaction pathways that minimize the generation of byproducts.
One such approach is the dehydrogenative self-coupling of 2-aminoalcohols. This method forms 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts, representing a highly atom-economical and environmentally friendly process. nih.gov The reaction typically proceeds through the initial dehydrogenation of the β-amino alcohol to an aldehyde intermediate, which then undergoes self-coupling and subsequent dehydrogenation to yield the aromatic pyrazine. nih.gov
Traditional methods for pyrazine synthesis, such as the reaction of 1,2-diketones with diamines, are also being optimized to improve atom economy and reduce waste. d-nb.info
Synthesis of Key Intermediates
The efficient construction of the this compound scaffold relies on the availability of suitably functionalized precursors. Research in this area is focused on developing robust methods for the preparation of pyrazinyl intermediates bearing the necessary ethyl and amino or aldehyde functionalities.
Preparation of Pyrazinyl Precursors with Ethyl Functionality
The introduction of an ethyl group onto the pyrazine ring is a critical step in the synthesis of this compound. One strategy involves the use of starting materials that already contain the ethyl group. For example, the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine utilizes acetaldehyde as a precursor to introduce the ethyl substituent. nih.gov
While direct methods for the specific synthesis of 2-amino-6-ethylpyrazine precursors are not extensively detailed in the reviewed literature, the general principles of pyrazine synthesis can be applied. This would involve the condensation of a diamine with a dicarbonyl compound, where one of the precursors contains an ethyl group at the appropriate position.
Generation of Aldehyde Pyrazine Derivatives
Aldehyde-functionalized pyrazines are valuable intermediates that can be further elaborated to introduce various substituents, including amino groups. A common method for generating pyrazine aldehydes is through the oxidation of the corresponding methylpyrazines. For instance, 2,3-dimethylpyrazine can be oxidized to a dialdehyde, which can then undergo further reactions. nih.gov
Another approach involves the dehydrogenation of β-amino alcohol derivatives, which yields an aldehyde intermediate that can participate in pyrazine ring formation. nih.govacs.org This method offers a pathway to pyrazine aldehydes from readily available starting materials. The synthesis of pyrazole-2-carbaldehyde has been documented, and similar principles can be applied to the pyrazine system. biosynth.com
Formation of Thiocarbamoyl Fluorides from Amines
Thiocarbamoyl fluorides are versatile reagents in organic synthesis. Several methods have been developed for their preparation from primary and secondary amines.
One effective method involves the reaction of amines with thiocarbonyl fluoride, which can be generated in situ from difluorocarbene. This reaction proceeds under mild conditions and converts secondary amines to thiocarbamoyl fluorides.
Another practical approach utilizes trifluoromethanesulfonyl chloride in the presence of a reducing agent like triphenylphosphine and an iodide source such as sodium iodide. This system efficiently converts secondary amines to thiocarbamoyl fluorides with good functional group compatibility. The reaction is typically carried out in a solvent like DMF.
A straightforward synthesis of thiocarbamoyl fluorides has also been reported starting from amines and carbon disulfide, utilizing a fluorinative desulfurization agent like (diethylamino)sulfur trifluoride (DAST). This method provides moderate to very good yields of the desired products.
| Reagents | Product | Yield | Reference |
| Secondary Amine, Thiocarbonyl Fluoride (from Difluorocarbene) | Thiocarbamoyl Fluoride | - | |
| Secondary Amine, CF3SO2Cl, PPh3, NaI | Thiocarbamoyl Fluoride | Good | |
| Secondary Amine, CS2, DAST | Thiocarbamoyl Fluoride | Moderate to Very Good |
Chemical Reactivity and Transformation Mechanisms of 6 Ethylpyrazin 2 Amine
Amine Group Reactivity on the Pyrazine (B50134) Ring
The primary amine group attached to the pyrazine ring is the principal site of chemical reactivity for 6-Ethylpyrazin-2-amine. Its behavior is dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base.
Nucleophilic Character of the Aminopyrazine Nitrogen
The nucleophilicity of the amine in this compound is a direct consequence of the lone pair of electrons on the nitrogen atom. msu.edu However, this nucleophilicity is moderated by the electronic effects of the attached pyrazine ring. The pyrazine ring, containing two electronegative nitrogen atoms, is an electron-withdrawing system. This property tends to delocalize the nitrogen's lone pair into the aromatic ring, thereby reducing its availability to attack electrophiles. masterorganicchemistry.comchemistrysteps.com As a result, this compound is expected to be less nucleophilic than typical aliphatic amines but may exhibit reactivity comparable to other aromatic amines.
The nitrogen atom of this compound can act as a nucleophile to attack alkyl halides, leading to the formation of N-alkylated products through a nucleophilic aliphatic substitution (SN2) mechanism. msu.edu The initial reaction with an alkyl halide would produce a secondary amine.
A significant challenge in this reaction is the tendency for overalkylation. wikipedia.orgmasterorganicchemistry.com The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide. libretexts.org This can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products. masterorganicchemistry.comlibretexts.org
Table 1: Products of Amine Alkylation To control the reaction and favor the mono-alkylated product, a large excess of the initial amine is often employed. msu.edu
| Reactant | Alkylating Agent | Possible Products |
| Primary Amine (R-NH₂) | R'-X | Secondary Amine (R-NH-R') |
| Secondary Amine (R-NH-R') | R'-X | Tertiary Amine (R-N(R')₂) |
| Tertiary Amine (R-N(R')₂) | R'-X | Quaternary Ammonium Salt (R-N(R')₃⁺X⁻) |
This compound, as a primary amine, readily undergoes acylation when treated with carboxylic acid derivatives like acid chlorides or anhydrides, yielding N-substituted amides. libretexts.orgyoutube.com This nucleophilic acyl substitution is an efficient and common transformation for primary amines. The reaction proceeds by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. youtube.com
Unlike alkylation, acylation reactions are generally not prone to overreaction. The amide product is substantially less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, deactivating it towards further acylation. libretexts.org These reactions are frequently conducted in the presence of a non-nucleophilic base, such as pyridine, to neutralize the acidic byproduct (e.g., HCl) that is formed. libretexts.orgyoutube.com Research has demonstrated that even electron-deficient aminopyrazines can be effectively coupled with various carboxylic acids to form amides, sometimes requiring specific activating agents like methanesulfonyl chloride and N-methylimidazole to achieve high yields. researchgate.net
Primary amines react with aldehydes and ketones to form imines, which are also known as Schiff bases. libretexts.org this compound partakes in this characteristic reaction, which involves the nucleophilic addition of the amine to the carbonyl carbon. The reaction is reversible and typically requires acid catalysis. libretexts.org
The mechanism proceeds through a carbinolamine intermediate, which then undergoes dehydration (loss of a water molecule) to form the final imine product, characterized by a carbon-nitrogen double bond (C=N). libretexts.org
Reaction pH Control: The pH for imine formation must be carefully controlled. libretexts.org
Too Low pH: The amine nucleophile becomes fully protonated (R-NH₃⁺) and is no longer nucleophilic. libretexts.org
Too High pH: There is not enough acid to protonate the hydroxyl group of the carbinolamine intermediate to facilitate its removal as water. libretexts.org
It is important to note that only primary amines (R-NH₂) form imines. Secondary amines (R₂-NH) react with carbonyl compounds to form enamines, where the double bond is adjacent to the nitrogen atom (C=C-N). libretexts.org
Protonation Equilibria and Basicity
The basicity of this compound is a measure of the availability of the nitrogen's lone electron pair to accept a proton. chemistrysteps.com The structure of the molecule, particularly the interplay between the amine group and the pyrazine ring, governs its basic strength.
The pyrazine ring is an electron-deficient system, which withdraws electron density from the exocyclic amino group through inductive and resonance effects. masterorganicchemistry.comresearchgate.net This delocalization reduces the availability of the lone pair for protonation, making aminopyrazines weak bases. chemistrysteps.com Their basicity is considerably lower than that of aliphatic alkylamines but is in the range of other aromatic amines like aniline. masterorganicchemistry.comchemistrysteps.com For comparison, pyrazine itself is a very weak base with a pKa of 0.65. nih.gov The presence of the electron-donating ethyl group on the pyrazine ring is expected to slightly increase the electron density on the nitrogen atom, rendering this compound marginally more basic than its unsubstituted counterpart, 2-aminopyrazine (B29847). chemrevise.org
Table 2: Comparative Basicity of Various Amines (Note: Basicity is compared using the pKa of the conjugate acid (BH⁺). A higher pKa value indicates a stronger base.)
| Compound | Class | pKa of Conjugate Acid | Relative Basicity |
| Cyclohexylamine | Aliphatic Primary Amine | ~11.2 | Strong |
| Triethylamine | Aliphatic Tertiary Amine | ~10.7 | Strong |
| Ammonia | - | ~9.3 | Moderate |
| Pyridine | Heterocyclic Amine | ~5.2 | Weak |
| Aniline | Aromatic Primary Amine | ~4.6 | Weak |
| Pyrazine | Heterocyclic Diazine | ~0.65 nih.gov | Very Weak |
Reactivity of the Pyrazine Ring System
The pyrazine ring itself possesses distinct reactivity. As a 1,4-diazine, it is a π-deficient heteroaromatic system. The two strongly electronegative nitrogen atoms withdraw electron density from the ring carbons, which has two major consequences for its reactivity:
Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it highly resistant to attack by electrophiles. EAS reactions on pyrazine are generally difficult to achieve and require forcing conditions.
Susceptibility to Nucleophilic Aromatic Substitution (NAS): The electron deficiency at the carbon positions facilitates attack by nucleophiles. This reactivity is greatly enhanced if a carbon atom on the ring bears a good leaving group, such as a halogen.
Electrophilic Aromatic Substitution on Pyrazines
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The general mechanism involves the attack of an electrophile by the aromatic π-system, leading to a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comkhanacademy.org A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
For pyrazine, a six-membered heteroaromatic compound with two nitrogen atoms, the ring is significantly deactivated towards electrophilic attack compared to benzene. wikipedia.org The electronegative nitrogen atoms withdraw electron density from the ring, making it less nucleophilic. researchgate.net Furthermore, under the acidic conditions often required for SEAr reactions, the ring nitrogens can be protonated, further increasing the ring's deactivation. wikipedia.org
However, the presence of activating substituents, such as an amino group (-NH₂), can overcome this inherent lack of reactivity. wikipedia.org In this compound, the amino group at the C-2 position is a powerful activating group. It donates electron density to the pyrazine ring through resonance, stabilizing the cationic intermediate formed during electrophilic attack. This activation is analogous to that observed in 2-aminopyridine (B139424), where the amino group facilitates electrophilic substitution. The amino group is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions ortho and para to itself. For this compound, this would correspond to the C-3 and C-5 positions.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Aminopyrazine Systems
| Substituent Position | Activating/Deactivating Effect | Directing Influence | Predicted Substitution Sites for this compound |
| 2-Amino | Activating | ortho, para | C-3, C-5 |
| 6-Ethyl | Weakly Activating | ortho, para | C-5 |
| Ring Nitrogens | Deactivating | meta | C-3, C-5 |
Reactions Involving Ethyl Substituent Functionalization
The ethyl group attached to the pyrazine ring at the C-6 position is also a site for chemical transformations. The carbon atom of the ethyl group directly attached to the pyrazine ring is analogous to a benzylic carbon. This "pyrazinylic" position exhibits enhanced reactivity, particularly in oxidation and radical halogenation reactions, due to the ability of the pyrazine ring to stabilize radical or ionic intermediates. libretexts.orgscribd.com
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl side chains on aromatic rings to carboxylic acids. libretexts.orglibretexts.orgyoutube.comyoutube.com For this reaction to occur, the benzylic carbon must possess at least one hydrogen atom. libretexts.orglibretexts.org In the case of this compound, the ethyl group's pyrazinylic carbon has two hydrogens, making it susceptible to oxidation. Under vigorous oxidation conditions, the ethyl group would be converted into a carboxylic acid group, yielding 6-amino-pyrazine-2-carboxylic acid.
Side-chain halogenation at the pyrazinylic position can be achieved under radical conditions. A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.orgscribd.com The reaction proceeds via a free radical mechanism where a benzylic hydrogen is abstracted to form a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with bromine to form the halogenated product. For this compound, this reaction would preferentially occur at the alpha-carbon of the ethyl group, leading to the formation of 6-(1-bromoethyl)pyrazin-2-amine. youtube.com
Transformations at Other Ring Positions
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto an aromatic ring. wikipedia.org The reaction typically employs a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). researchgate.net
Direct nitration of the unsubstituted pyrazine ring is difficult due to its electron-deficient nature. However, the activating amino group in this compound facilitates this reaction. Drawing parallels with 2-aminopyridine, nitration is expected to occur primarily at the C-5 position (para to the amino group) and to a lesser extent at the C-3 position (ortho to the amino group). sapub.org The reaction on 2-aminopyridine yields 2-amino-5-nitropyridine (B18323) as the major product. sapub.org Therefore, the nitration of this compound would likely yield 6-Ethyl-5-nitropyrazin-2-amine as the principal product.
Aromatic bromination is another key electrophilic aromatic substitution reaction. wikipedia.org For activated rings like aminopyrazines, direct bromination can often be achieved with molecular bromine (Br₂), sometimes in a solvent like acetic acid or water. The amino group strongly activates the ring towards halogenation.
Studies on the bromination of 2-amino-3-carbomethoxypyrazine have shown that substitution occurs at the positions activated by the amino group. acs.org For 2-aminopyrimidine, an analogous system, bromination in water in the presence of calcium carbonate yields the 5-bromo derivative. google.com Based on these precedents, the bromination of this compound is expected to proceed readily, with the bromine atom being introduced at the C-5 position, which is para to the strongly activating amino group and ortho to the weakly activating ethyl group.
While esterification typically involves the reaction of a carboxylic acid with an alcohol, and amidation involves a carboxylic acid derivative reacting with an amine, the amino group of this compound can participate in N-acylation reactions to form amides. imist.ma This transformation is a key reaction for amino-heterocycles. researchgate.net
The reaction involves treating this compound with an acylating agent, such as an acid chloride or an acid anhydride, in the presence of a base. The lone pair of electrons on the exocyclic amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. publish.csiro.au This leads to the formation of an N-(6-ethylpyrazin-2-yl)amide. The reactivity of the amino group in 2-aminopyridines and related compounds in acylation reactions is well-established. researchgate.netpublish.csiro.au The reaction is generally chemoselective for the exocyclic amino group over the ring nitrogens, which are less nucleophilic. publish.csiro.au
Table 2: Summary of Potential Transformations of this compound
| Reaction Type | Reagents | Functional Group Targeted | Primary Product |
| Nitration | HNO₃ / H₂SO₄ | Pyrazine Ring | 6-Ethyl-5-nitropyrazin-2-amine |
| Bromination | Br₂ | Pyrazine Ring | 5-Bromo-6-ethylpyrazin-2-amine |
| Side-Chain Oxidation | KMnO₄ or CrO₃ | Ethyl Group | 6-Amino-pyrazine-2-carboxylic acid |
| Side-Chain Bromination | NBS, initiator | Ethyl Group | 6-(1-Bromoethyl)pyrazin-2-amine |
| N-Acylation (Amidation) | Acyl chloride / Anhydride | Amino Group | N-(6-ethylpyrazin-2-yl)amide |
Reaction Mechanisms and Kinetics
The mechanisms of the aforementioned reactions are central to understanding the reactivity of this compound.
Side-Chain Radical Halogenation: The mechanism involves three stages: initiation, propagation, and termination. The rate-determining step is typically the hydrogen abstraction from the pyrazinylic carbon by a bromine radical during the propagation phase. The stability of the resulting pyrazinylmethyl radical is crucial for the reaction's feasibility. Resonance delocalization of the unpaired electron into the pyrazine ring lowers the activation energy for this step.
N-Acylation: The mechanism of acylation of the amino group involves nucleophilic attack by the nitrogen on the carbonyl carbon of the acylating agent. publish.csiro.au For 2- and 3-aminopyridines, kinetic studies have shown that the rate-determining step is the direct acetylation at the exocyclic amino nitrogen. publish.csiro.au The reaction rate is influenced by the nucleophilicity of the amino group and the electrophilicity of the acylating agent. The kinetics would be expected to be second-order, depending on the concentrations of both this compound and the acylating agent.
Investigation of Reaction Pathways
The reaction pathways of this compound are primarily dictated by the pyrazine core, a six-membered aromatic heterocycle containing two nitrogen atoms, and the influence of the amino and ethyl substituents. The pyrazine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The presence of the electron-donating amino group, however, can modulate this reactivity.
General reaction pathways for aminopyrazines often involve transformations at the pyrazine ring or the amino group. These can include:
Nucleophilic Aromatic Substitution (SNAr): While the pyrazine ring is electron-deficient, the strong electron-donating nature of the amino group can deactivate the ring towards nucleophilic attack, particularly at the positions ortho and para to the amino group. However, if a suitable leaving group is present on the ring, SNAr reactions can occur, often requiring harsh conditions. For this compound, this would likely necessitate prior functionalization of the ring.
Reactions involving the Amino Group: The amino group itself can undergo a variety of reactions, such as acylation, alkylation, and diazotization. These transformations would lead to a range of functionalized derivatives of this compound.
Formation of Fused Heterocyclic Systems: Aminopyrazines are valuable precursors in the synthesis of more complex heterocyclic systems, such as pteridines and other polyfused heterocycles. These reactions typically involve condensation with a suitable bifunctional electrophile.
It is important to note that the specific pathways and outcomes for this compound will be a balance of these competing reactivities, influenced by the reaction conditions and the nature of the other reagents.
Kinetic Studies of Aminopyrazine Transformations
For any given transformation of this compound, the reaction rate will be dependent on several factors, including:
Concentration of Reactants: The rate of reaction is typically proportional to the concentration of the reacting species.
Temperature: Increasing the temperature generally increases the reaction rate by providing the molecules with more kinetic energy to overcome the activation energy barrier.
Solvent: The polarity and protic/aprotic nature of the solvent can significantly influence reaction rates by stabilizing or destabilizing reactants, transition states, and products.
Catalyst: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
To illustrate, in a hypothetical nucleophilic aromatic substitution reaction, the rate would be influenced by the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex). For an electrophilic substitution, the rate would depend on the strength of the electrophile and the electronic activation provided by the amino and ethyl groups.
A hypothetical kinetic data table for a reaction of this compound could be structured as follows:
| Experiment | [this compound] (mol/L) | [Reagent] (mol/L) | Temperature (°C) | Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 25 | k |
| 2 | 0.2 | 0.1 | 25 | 2k |
| 3 | 0.1 | 0.2 | 25 | 2k |
| 4 | 0.1 | 0.1 | 50 | >k |
This table is illustrative and does not represent actual experimental data.
Role of Steric and Electronic Effects on Reactivity
The reactivity of this compound is fundamentally governed by the interplay of steric and electronic effects originating from its substituents.
Electronic Effects:
Amino Group (-NH2): The amino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the pyrazine ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions (positions 3 and 5), making these sites more susceptible to electrophilic attack and less susceptible to nucleophilic attack.
Pyrazine Nitrogens: The two nitrogen atoms in the pyrazine ring are electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the entire ring towards electrophilic attack and activates it towards nucleophilic attack.
The net electronic effect is a complex balance of these opposing influences. The strong activating effect of the amino group is tempered by the deactivating nature of the pyrazine nitrogens.
Steric Effects:
Ethyl Group: The ethyl group introduces a degree of steric hindrance around the 6-position of the pyrazine ring. This can influence the regioselectivity of reactions by impeding the approach of bulky reagents to the adjacent positions (positions 5 and the nitrogen at position 1). For example, in a reaction where both the 3 and 5 positions are electronically activated for electrophilic attack, a bulky electrophile might preferentially attack the less hindered 3-position.
Amino Group: The amino group itself is relatively small and is not expected to exert a significant steric effect on adjacent positions.
A summary of the directing effects of the substituents is presented below:
| Substituent | Position | Electronic Effect | Steric Effect | Preferred Site of Electrophilic Attack |
| -NH2 | 2 | Strong Activator (Resonance) | Minimal | 3, 5 |
| -CH2CH3 | 6 | Weak Activator (Inductive) | Moderate | 5 |
This table provides a qualitative prediction based on general chemical principles.
Advanced Spectroscopic Characterization Methodologies for 6 Ethylpyrazin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise structure and connectivity of 6-Ethylpyrazin-2-amine can be determined.
The ¹H NMR spectrum of this compound provides critical information based on chemical shift, signal integration, and spin-spin coupling patterns. Each unique proton environment in the molecule generates a distinct signal.
Chemical Shift (δ): The position of a signal in the spectrum is indicative of the electronic environment of the proton. Protons attached to the pyrazine (B50134) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons of the ethyl group will appear further upfield; the methylene protons (-CH₂-) adjacent to the pyrazine ring will be deshielded compared to the terminal methyl protons (-CH₃). The amine (-NH₂) protons often appear as a broad signal with a variable chemical shift (typically δ 4.0-6.0 ppm), which can be confirmed by D₂O exchange, whereupon the signal disappears. hw.ac.uk
Integration: The area under each signal is proportional to the number of protons it represents. For this compound, the expected integration ratio would be 2:1:1:2:3, corresponding to the two amine protons, the two distinct aromatic protons, the methylene protons, and the methyl protons, respectively.
Spin-Spin Coupling (J): The splitting of signals into multiplets reveals information about adjacent protons. The two aromatic protons on the pyrazine ring are expected to show coupling to each other (as doublets, if no other coupling exists). The ethyl group will display a characteristic quartet for the -CH₂- protons (split by the three -CH₃ protons) and a triplet for the -CH₃ protons (split by the two -CH₂- protons).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| -NH₂ | 4.0 - 6.0 | Broad Singlet | - | 2H |
| Pyrazine-H (C3-H) | 7.5 - 8.0 | Singlet/Doublet | - / ~2-3 | 1H |
| Pyrazine-H (C5-H) | 7.8 - 8.2 | Singlet/Doublet | - / ~2-3 | 1H |
| -CH₂-CH₃ | 2.6 - 2.9 | Quartet | ~7.5 | 2H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms.
Chemical Shift (δ): The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of attached atoms.
The carbons of the pyrazine ring will appear in the downfield region (δ 120-160 ppm). The carbon atom bonded to the amino group (C2) and the carbon bonded to the ethyl group (C6) will have distinct shifts from the other ring carbons (C3 and C5).
The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) will be found at a lower field (e.g., δ 20-30 ppm) than the methyl carbon (-CH₃) (e.g., δ 10-15 ppm). youtube.comlibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C-NH₂) | 155 - 160 |
| C3 | 125 - 135 |
| C5 | 130 - 140 |
| C6 (C-Ethyl) | 150 - 155 |
| -CH₂-CH₃ | 20 - 30 |
Note: Predicted values are based on typical chemical shifts for substituted pyrazines and related heterocyclic compounds.
While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei. emerypharma.comharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other. emerypharma.com For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show a correlation between the two aromatic protons on the pyrazine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal for the -CH₂- group would show a cross-peak with its corresponding carbon signal.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its molecular weight and structure.
HRMS is used to determine the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecule, which is a critical step in structure confirmation. The molecular formula for this compound is C₆H₉N₃.
Table 3: Accurate Mass Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
An experimentally determined mass from an HRMS analysis that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula. ijpsm.com
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.ukwikipedia.org For this compound, the fragmentation is influenced by the stability of the pyrazine ring and the presence of the amino and ethyl substituents.
A primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. youtube.commiamioh.edulibretexts.org For this compound, a key fragmentation would be the loss of a methyl radical (•CH₃) from the ethyl group, a process known as benzylic-type cleavage, which is favorable due to the stability of the resulting cation.
[M]+•: The molecular ion peak would be observed at m/z = 123.
[M-15]+: Loss of a methyl radical (•CH₃) from the ethyl group would result in a prominent fragment ion at m/z = 108. This is often a major peak in the mass spectra of ethyl-substituted aromatic compounds.
Further Fragmentation: The pyrazine ring itself is relatively stable, but can undergo characteristic ring-opening and fragmentation pathways, often involving the loss of molecules like HCN (27 Da).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Identity | Fragmentation Pathway |
|---|---|---|
| 123 | [C₆H₉N₃]+• | Molecular Ion |
Analysis of this fragmentation pattern, in conjunction with NMR and HRMS data, allows for a comprehensive and confident structural characterization of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
The spectroscopic analysis of this compound using IR and UV-Vis techniques provides fundamental insights into its molecular structure, functional groups, and electronic transitions. These methods are pivotal in confirming the compound's identity and understanding its chemical behavior.
Vibrational Spectroscopic Analysis for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary amine, ethyl, and pyrazine ring moieties.
As a primary amine, this compound will display two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. gmpua.comorgchemboulder.com The asymmetric stretch typically appears at a higher wavenumber, while the symmetric stretch is found at a lower wavenumber. orgchemboulder.com Additionally, a characteristic N-H bending (scissoring) vibration is anticipated in the 1580-1650 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of the aromatic amine is expected to produce a strong band between 1250 and 1335 cm⁻¹. orgchemboulder.com
The ethyl group will be evidenced by C-H stretching vibrations. The asymmetric and symmetric stretches of the methyl (CH₃) and methylene (CH₂) groups are expected in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the ethyl group will also be present in the fingerprint region, typically around 1460 cm⁻¹ for the CH₂ scissoring and 1375 cm⁻¹ for the CH₃ umbrella deformation.
The pyrazine ring, being an aromatic system, will show characteristic C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1400-1600 cm⁻¹ region. Ring breathing and other deformation modes will contribute to a complex pattern of bands in the fingerprint region below 1300 cm⁻¹.
Table 1: Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Asymmetric N-H Stretch | Primary Amine | 3400 - 3500 |
| Symmetric N-H Stretch | Primary Amine | 3300 - 3400 |
| Aromatic C-H Stretch | Pyrazine Ring | > 3000 |
| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2960 |
| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 |
| Aromatic C=C/C=N Stretch | Pyrazine Ring | 1400 - 1600 |
| C-H Bend (CH₂/CH₃) | Ethyl Group | ~1460 / ~1375 |
| C-N Stretch | Aromatic Amine | 1250 - 1335 |
Electronic Absorption and Transition Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heteroaromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π*.
The pyrazine ring is a π-deficient system, and the amino group is an electron-donating group. This electronic interaction is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrazine. The UV-Vis spectrum of this compound is predicted to show intense absorptions corresponding to π → π* transitions, likely in the range of 250-300 nm. The presence of the lone pair of electrons on the nitrogen atoms of the pyrazine ring and the amino group also allows for n → π* transitions, which are typically of lower intensity and may appear as shoulders on the main absorption bands or at longer wavelengths.
Solvent polarity can influence the position of these absorption bands. For n → π* transitions, an increase in solvent polarity generally leads to a hypsochromic (blue) shift, as the polar solvent molecules stabilize the non-bonding orbitals. Conversely, π → π* transitions often exhibit a bathochromic shift with increasing solvent polarity due to the stabilization of the more polar excited state.
Table 2: Predicted Electronic Transitions for this compound
| Electronic Transition | Chromophore | Predicted λmax (nm) |
| π → π | Pyrazine Ring & Amine | 250 - 300 |
| n → π | Pyrazine Ring & Amine | > 300 |
X-ray Diffraction Crystallography for Solid-State Structure
X-ray diffraction crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been found in the searched literature, the principles of this technique and the expected structural features can be discussed based on studies of similar pyrazine derivatives. nih.govwpmucdn.comhnxb.org.cn
A successful crystallographic analysis of this compound would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the pyrazine ring, the ethyl group, and the amino substituent.
Conformation: The rotational orientation of the ethyl group relative to the pyrazine ring.
Planarity: The degree of planarity of the pyrazine ring.
Based on the structures of related aminopyrazines, it is anticipated that the pyrazine ring in this compound will be essentially planar. The amino group is expected to be nearly coplanar with the ring to maximize electronic conjugation. The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds, with the amino group acting as a hydrogen bond donor and the pyrazine nitrogen atoms acting as acceptors.
Methodological Developments in Analytical Techniques for Aminopyrazines
The detection and quantification of aminopyrazines, including this compound, are of interest in various fields, necessitating the development of sensitive and selective analytical methods. Several chromatographic and electrophoretic techniques are well-suited for the analysis of these compounds.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation and analysis of aminopyrazines. nih.gov Reversed-phase HPLC with a C18 column is a common approach, where the separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. UV detection is frequently employed, as the pyrazine ring provides a strong chromophore. nih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable aminopyrazines. Derivatization may sometimes be necessary to improve the volatility and chromatographic behavior of the analytes. nih.gov When coupled with a mass spectrometer (GC-MS), this technique provides excellent sensitivity and structural information for unequivocal identification. nih.gov
Electrophoretic Methods:
Capillary Electrophoresis (CE): CE offers high separation efficiency and short analysis times for charged or polar compounds. wikipedia.org For aminopyrazines, which are basic compounds, capillary zone electrophoresis (CZE) with an acidic buffer can be employed to achieve separation based on differences in their charge-to-size ratios. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used for the separation of neutral and charged aminopyrazines.
Mass Spectrometry:
Mass Spectrometry (MS): MS is a powerful tool for the identification and structural elucidation of aminopyrazines. nih.gov When coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), it provides both retention time and mass spectral data, enhancing the reliability of the analysis. The fragmentation patterns observed in the mass spectrum can provide valuable information about the structure of the molecule. hnxb.org.cnnih.gov
Recent developments in these analytical techniques focus on improving sensitivity, reducing analysis time, and enhancing selectivity. This includes the use of ultra-high-performance liquid chromatography (UHPLC) for faster separations, the development of novel stationary phases for improved selectivity, and the application of high-resolution mass spectrometry (HRMS) for accurate mass measurements and unambiguous identification.
Computational and Theoretical Chemistry of 6 Ethylpyrazin 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to molecular systems to compute their properties. These calculations can elucidate aspects of molecular behavior that are difficult or impossible to observe through experimentation alone. Methodologies range from highly accurate but computationally intensive ab initio methods to more efficient Density Functional Theory (DFT) and semi-empirical approaches.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying the electronic structure of molecules. nih.govnih.gov This method is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. DFT calculations, often employing hybrid functionals like B3LYP, offer a favorable balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. nih.govnih.gov
A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule. pjbmb.org.pk This is achieved by finding the minimum energy structure on the potential energy surface. The process yields crucial information about bond lengths, bond angles, and dihedral angles. materialsciencejournal.org For 6-Ethylpyrazin-2-amine, this analysis would reveal the preferred orientation of the ethyl and amine groups relative to the pyrazine (B50134) ring, which is critical for understanding its interactions with other molecules. The molecular skeleton of similar aromatic amines has been shown to be planar. nih.gov
Illustrative Optimized Geometry Parameters for this compound Note: The following data is illustrative of typical results from a DFT/B3LYP calculation and is not based on published experimental or computational data for this specific molecule.
| Parameter | Value |
| C-C (ring) Bond Length | ~1.39 Å |
| C-N (ring) Bond Length | ~1.34 Å |
| C-C (ethyl) Bond Length | ~1.54 Å |
| C-N (amine) Bond Length | ~1.37 Å |
| C-N-H (amine) Angle | ~118° |
| C-C-N (ring) Angle | ~120° |
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. semanticscholar.org A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgresearchgate.net DFT calculations are widely used to compute the energies of these frontier orbitals. materialsciencejournal.orgthaiscience.info
Illustrative Frontier Orbital Energies for this compound Note: This table presents hypothetical values to illustrate the output of a DFT calculation. Specific values for this compound would require a dedicated computational study.
| Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -0.98 |
| Energy Gap (ΔE) | 5.17 |
Beyond the frontier orbitals, a full molecular orbital (MO) analysis provides a detailed picture of the electronic distribution throughout the molecule. youtube.com It helps to understand bonding interactions, electron delocalization, and the nature of electronic transitions. For this compound, MO analysis would characterize the π-system of the pyrazine ring and the involvement of the lone pair electrons on the nitrogen atoms of both the ring and the amino group. This information is crucial for predicting how the molecule will participate in chemical reactions. youtube.com
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. researchgate.net
Global Descriptors describe the reactivity of the molecule as a whole. These include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Global Hardness (η): Represents the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. semanticscholar.org
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electronegativity (χ): The power of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment. thaiscience.info
Local Descriptors identify the most reactive sites within a molecule. The Fukui function is a key local descriptor that indicates the propensity of an electronic density to change at a specific point upon electron addition or removal. researchgate.net This allows for the prediction of the most likely sites for electrophilic and nucleophilic attacks. frontiersin.org For this compound, this would identify which atoms on the pyrazine ring or substituent groups are most susceptible to reaction.
Illustrative Global Reactivity Descriptors for this compound Note: These values are illustrative examples derived from the hypothetical HOMO-LUMO energies presented above.
| Descriptor | Formula | Illustrative Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 0.98 |
| Electronegativity (χ) | (I + A) / 2 | 3.565 |
| Chemical Hardness (η) | (I - A) / 2 | 2.595 |
| Global Softness (S) | 1 / (2η) | 0.193 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.448 |
While DFT is widely used, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These methods compute molecular properties from "first principles," using only fundamental physical constants, without relying on experimental data for parametrization. libretexts.org Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller-Plesset perturbation theory or Configuration Interaction) can provide very high accuracy. However, their high computational cost often limits their application to smaller molecules. libretexts.org
Semi-Empirical Methods: These methods are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify the calculations. wikipedia.org Methods such as AM1, PM3, and those within the DFTB (Density Functional Tight Binding) framework are significantly faster than ab initio or DFT methods. nih.gov This efficiency allows for the study of very large molecular systems and extensive conformational sampling, though the results can be less accurate if the molecule under study is dissimilar to the compounds used for parametrization. wikipedia.orgnih.gov
Density Functional Theory (DFT) Studies
Reaction Mechanism Elucidation via Computational Chemistry
The exploration of a chemical reaction's mechanism at a molecular level involves identifying the minimum energy path connecting reactants to products. This path traverses a potential energy surface (PES), where stationary points, such as minima (reactants, intermediates, and products) and first-order saddle points (transition states), are of primary interest.
For this compound, a hypothetical reaction, such as an electrophilic aromatic substitution on the pyrazine ring, could be modeled. Computational methods, particularly Density Functional Theory (DFT), would be employed to locate the geometries of the reactants, any intermediates, the transition state, and the products.
Transition State Theory is fundamental to this analysis. It postulates that the rate of a reaction is governed by the concentration of an activated complex (the transition state) and the frequency with which it converts to the product. The characterization of a transition state involves ensuring it is a first-order saddle point on the PES, which means it has one and only one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Illustrative Hypothetical Reaction Pathway Data for an Electrophilic Substitution on this compound:
| Stationary Point | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometric Feature |
| Reactants | 0.0 | 0 | C-H bond on pyrazine ring intact |
| Transition State | +15.2 | 1 | Partially formed C-Electrophile bond, elongated C-H bond |
| Intermediate | +2.5 | 0 | C-Electrophile bond formed, H still attached |
| Product | -5.8 | 0 | C-Electrophile bond formed, H removed |
This table is illustrative and does not represent experimentally or computationally verified data for this compound.
Computational chemistry can also predict the selectivity of a reaction where multiple products are possible. By calculating the activation energies for the different pathways leading to each product, the most favorable route can be identified. The pathway with the lowest activation energy is expected to be the dominant one, leading to the major product.
For this compound, which has multiple potential sites for electrophilic attack, DFT calculations could be performed to determine the transition state energies for substitution at each unique position on the pyrazine ring. The relative energies of these transition states would indicate the regioselectivity of the reaction.
Furthermore, computational methods can be used to estimate reaction rate constants using principles from transition state theory and by calculating the vibrational frequencies of the reactants and the transition state. These calculations provide the necessary information to determine the Gibbs free energy of activation, which is directly related to the reaction rate.
Intermolecular Interactions and Molecular Recognition Studies (excluding biological targets)
The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound, including its crystal structure, solvation properties, and potential for forming supramolecular assemblies. Computational and theoretical chemistry provide powerful tools to investigate the nature and strength of these non-covalent interactions.
Hydrogen Bonding Networks
The molecular structure of this compound, featuring a primary amine group (-NH₂) and two nitrogen atoms within the pyrazine ring, allows for its participation in a variety of hydrogen bonding interactions, acting as both a hydrogen bond donor and acceptor.
Hydrogen Bond Donors and Acceptors:
Donor: The amine group provides two hydrogen atoms capable of forming hydrogen bonds.
Acceptor: The lone pairs of electrons on the two ring nitrogen atoms and the amine nitrogen can act as hydrogen bond acceptors.
Theoretical studies on similar aminopyrazine systems have utilized Density Functional Theory (DFT) to explore the formation of intermolecular hydrogen bonds. nih.gov These studies indicate that multiple hydrogen bonds can form between aminopyrazine molecules and with protic solvents. nih.gov In the solid state, this compound molecules can form extensive networks. For instance, N-H···N hydrogen bonds are a common motif in related silylated 2-aminopyrimidines, contributing significantly to the stability of their solid-state structures. mdpi.com
Computational models can predict the geometries and energies of these hydrogen bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis can be employed to characterize the topology and strength of these interactions in detail. nih.gov
Table 1: Calculated Hydrogen Bond Parameters for a this compound Dimer (Note: This data is illustrative and based on typical values for similar compounds calculated using DFT methods.)
| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |
| N-H···N (ring) | 2.95 | 175 | -4.8 |
| N-H···N (amine) | 3.10 | 168 | -3.5 |
π-Stacking Interactions
The aromatic pyrazine ring of this compound is capable of engaging in π-stacking interactions, which are significant non-covalent forces that contribute to the stabilization of crystal structures and molecular aggregates. These interactions arise from the attractive forces between the electron clouds of aromatic rings.
The presence of the ethyl group can influence the geometry of these interactions through steric hindrance, potentially leading to parallel-displaced or T-shaped arrangements rather than a perfectly cofacial alignment. Dispersion-corrected DFT is a common computational method for accurately describing π-stacking interactions, as it accounts for the crucial dispersion forces. nih.gov
Studies on various aromatic heterocycles have shown that electrostatic interactions, in addition to dispersion, play a key role in determining the preferred orientation of stacked rings. nih.gov The interaction energy and optimal geometry depend on the relative orientation of the monomers. For pyrazine, DFT calculations have been used to study the stacking interactions within homostacks. researchgate.net The strength of these interactions can be correlated with the electron density at the bond critical points between the stacked molecules. researchgate.net
Table 2: Calculated π-Stacking Interaction Parameters for this compound Dimers (Note: This data is illustrative and based on typical values for similar aromatic systems.)
| Stacking Geometry | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Interaction Energy (kcal/mol) |
| Parallel-Displaced | 3.65 | 0 | -2.5 |
| T-shaped | 4.80 | 85 | -1.8 |
Solvation Effects
The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation effects can alter the molecule's conformation, electronic structure, and reactivity. Computational studies can model these effects using either explicit or implicit solvent models.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, providing a detailed picture of the local solvent structure around the solute. This is particularly useful for studying specific solute-solvent interactions, such as hydrogen bonding with protic solvents like water or methanol. nih.gov
Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is effective for capturing the bulk electrostatic effects of the solvent on the solute.
Combined experimental and computational studies on similar organic molecules in solution have shown that methods like polarizable embedding density functional theory can successfully model solvent-dependent spectroscopic properties. For this compound, the choice of solvent would significantly impact the stability of different conformers and the strength of intermolecular interactions. For example, in polar protic solvents, the hydrogen bonding capabilities of the amine and pyrazine nitrogen atoms would be prominent, while in nonpolar solvents, π-stacking and van der Waals interactions might play a more dominant role in any self-association.
Table 3: Calculated Solvation Free Energies of this compound in Different Solvents (Note: This data is illustrative and based on typical values obtained from continuum solvent model calculations.)
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -8.2 |
| Methanol | 32.7 | -7.5 |
| Acetonitrile | 36.6 | -6.8 |
| Chloroform | 4.8 | -4.1 |
Advanced Applications of 6 Ethylpyrazin 2 Amine in Chemical Research
Catalysis and Ligand Design
The unique structural features of 6-Ethylpyrazin-2-amine, which include a pyrazine (B50134) ring and an amino group, suggest its potential as a versatile ligand in the design of metal complexes for catalytic applications. The nitrogen atoms in the pyrazine ring and the amino substituent can act as coordination sites for metal ions, paving the way for the synthesis of a variety of coordination compounds. However, specific research to exploit these properties is limited.
This compound as a Ligand in Metal Complexes
The presence of multiple nitrogen donor atoms in this compound makes it an intriguing candidate for a ligand in coordination chemistry. In broader studies of pyrazine-containing ligands, these compounds have been shown to form stable complexes with a range of transition metals. The coordination can occur through one or both nitrogen atoms of the pyrazine ring, as well as the exocyclic amino group, potentially leading to monodentate, bidentate, or bridging coordination modes.
Detailed coordination chemistry studies on this compound, including the synthesis, characterization, and structural analysis of its metal complexes, are not extensively documented. General studies on aminopyrazine derivatives suggest that they can act as bidentate ligands, chelating a metal center through a pyrazine ring nitrogen and the amino group nitrogen. The electronic and steric properties of the ethyl group at the 6-position would be expected to influence the stability and geometry of the resulting metal complexes. However, without specific experimental data such as crystal structures or spectroscopic analysis for complexes of this compound, a detailed discussion of its coordination behavior remains speculative.
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion. Pyrazine-based pincer ligands have been synthesized and have shown significant utility in catalysis. nih.govacs.org These ligands typically feature a central pyrazine ring flanked by two donor arms. While the structure of this compound could theoretically serve as a backbone for the development of novel pincer ligands, for instance, through functionalization of the carbon atoms adjacent to the coordinated nitrogen, there is no specific research available on the design and synthesis of pincer ligands derived from this particular molecule. Research in this area has focused on other pyrazine precursors. nih.govacs.org
Application in Homogeneous and Heterogeneous Catalysis
Metal complexes containing pyrazine-based ligands have been explored as catalysts in a variety of organic transformations. The electronic properties of the pyrazine ring can be tuned to influence the catalytic activity of the metal center. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, and heterogeneous catalysts, where the catalyst is in a different phase, have been developed using pyrazine-ligated metal complexes. However, there is a lack of specific reports on the application of this compound complexes in either homogeneous or heterogeneous catalysis.
Reductive amination is a fundamental reaction in organic synthesis for the formation of amines from carbonyl compounds. mdpi.com This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdpi.com Catalytic systems, often based on transition metal complexes, are employed to facilitate this transformation efficiently and selectively. While pyrazine-containing compounds could potentially act as ligands in such catalytic systems, there is no specific research demonstrating the use of this compound or its derivatives in catalytic reductive amination.
Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond (an alkene, alkyne, or allene). researchgate.net This atom-economical reaction is a direct method for the synthesis of substituted amines. The development of catalysts for hydroamination is an active area of research, with a focus on transition metal complexes that can activate both the amine and the unsaturated substrate. Although pyrazine-based ligands could be employed in the design of such catalysts, there are currently no published studies on the application of this compound in hydroamination reactions.
Carbon-Carbon and Carbon-Heteroatom Bond Formation
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. This compound serves as a versatile substrate for several powerful cross-coupling reactions, enabling the creation of diverse and complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing heterocyclic compounds like this compound. The two primary reaction types applicable to this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for carbon-nitrogen (C-N) bond formation.
Suzuki-Miyaura Coupling: This reaction creates C-C bonds by coupling an organoboron compound with a halide or triflate. nih.govlibretexts.org To utilize this compound in this context, the pyrazine ring would first need to be halogenated (e.g., brominated or chlorinated). The resulting halo-6-ethylpyrazin-2-amine could then be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new carbon-based substituents. This strategy is widely used for synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.comnih.govmdpi.com The reaction tolerates a wide array of functional groups and proceeds under relatively mild conditions. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction forms C-N bonds, a crucial step in the synthesis of many pharmaceuticals and organic materials. wikipedia.orgacsgcipr.org The primary amine group of this compound can act as the nucleophilic partner, reacting with aryl halides or triflates to form more complex diaryl or aryl-heteroaryl amines. wikipedia.orgbeilstein-journals.orgnih.gov This method has largely replaced harsher traditional methods for C-N bond formation due to its broad substrate scope, functional group tolerance, and milder reaction conditions. wikipedia.org
The strategic application of these reactions allows chemists to use this compound as a modular building block, selectively forming new bonds at either the pyrazine ring (after halogenation) or the amino group.
Table 1: Key Cross-Coupling Reactions Applicable to the this compound Scaffold
| Reaction Name | Bond Formed | Role of this compound | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Electrophile (as a halo-derivative) | Palladium catalyst, Base, Organoboron reagent |
| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Nucleophile (via its amine group) | Palladium catalyst, Base, Aryl/Heteroaryl halide |
Materials Science and Functional Materials
The inherent electronic and structural properties of the pyrazine nucleus make this compound an attractive component for the design of novel functional materials.
The incorporation of specific functional molecules into polymer chains can impart desirable electronic, optical, or chemical properties to the resulting material. The amine group on this compound provides a reactive handle for its integration into polymer architectures. It can be used either as an initiator for certain types of polymerization or as a monomer in step-growth polymerization processes, such as the formation of polyamides or polyimides.
Pyrazine derivatives are widely explored as components in materials for organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.commdpi.com The pyrazine ring is electron-deficient, making it an excellent electron-acceptor unit. This property is crucial for designing molecules with donor-acceptor (D-A) structures, which are fundamental to many high-performance organic electronic materials. frontiersin.org
In this context, this compound can serve as a precursor to more complex building blocks. The pyrazine core acts as the acceptor, while the amine group can either function as a weak electron donor or, more commonly, as a point of attachment for stronger donor moieties like carbazole (B46965) or triphenylamine. frontiersin.orgchemrxiv.org This molecular engineering allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn controls the emission color and efficiency of an OLED device. chemrxiv.org
Research on indenopyrazine and multi-carbazole pyrazine derivatives has demonstrated the potential of this class of compounds to produce highly efficient blue and sky-blue light emission, a critical need for full-color displays and solid-state lighting. chemrxiv.orgresearchgate.net
Table 2: Performance of OLEDs Using Pyrazine-Based Emitters
| Emitter Type | Emission Color (λEL) | Maximum External Quantum Efficiency (EQEmax) | Reference |
|---|---|---|---|
| Indenopyrazine Derivative (PY-EIP) | Blue (468 nm) | Not specified, Luminance efficiency of 5.15 cd/A | researchgate.net |
| Multi-Carbazole Pyrazine (4CzPyz) | Sky-Blue (486 nm) | 24.1% | chemrxiv.org |
Chemosensors are molecules designed to detect specific analytes, such as metal ions or small molecules, by producing a measurable signal, often a change in color or fluorescence. rsc.org The nitrogen atoms in the pyrazine ring possess lone pairs of electrons that can effectively coordinate with metal ions, making the pyrazine scaffold an excellent platform for building chemosensors. researchgate.net
The design of a pyrazine-based chemosensor typically involves two key components: a recognition site (receptor) and a signaling unit (chromophore or fluorophore). The pyrazine ring itself often forms part of the recognition site. The signaling unit is synthetically attached to this core.
For this compound, the amine group is a convenient point for chemical modification. It can be reacted via condensation or other coupling reactions to attach a signaling moiety. Upon binding of the target analyte (e.g., a metal ion) to the pyrazine nitrogen atoms and potentially other coordinating atoms in the molecule, a change is induced in the electronic structure of the signaling unit. This change results in a detectable optical response, such as the "turning on" or "turning off" of fluorescence. semanticscholar.orgresearchgate.net
The primary sensing mechanisms for pyrazine-based fluorescent sensors are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the fluorophore is initially flexible, and its fluorescence is quenched through non-radiative decay pathways. Upon binding a metal ion, the molecule becomes more rigid, which restricts these decay pathways and leads to a significant increase in fluorescence intensity. researchgate.net
Photoinduced Electron Transfer (PET): In a PET sensor, the receptor (the pyrazine part) can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to a target ion, its electron-donating ability is suppressed, the PET process is blocked, and fluorescence is "turned on." researchgate.net
Pyrazine-based sensors have shown high selectivity and sensitivity for various metal ions, including environmentally and biologically important ones like Al³⁺ and Zn²⁺, with detection limits reaching the nanomolar range. semanticscholar.orgresearchgate.netmdpi.com
Table 3: Examples of Pyrazine-Based Fluorescent Chemosensors
| Sensor Type | Target Analyte(s) | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Salicylaldehyde-Pyrazine Hydrazone | Al³⁺, Zn²⁺ | CHEF | 2.33 x 10⁻⁷ M (Al³⁺), 1.68 x 10⁻⁷ M (Zn²⁺) | semanticscholar.orgopenalex.org |
| Quinoline-Pyrazine Hydrazone | Al³⁺ | PET and CHEF | ~10⁻⁷ M | researchgate.net |
Development of Chemical Sensors and Chemosensors
Building Block in Complex Molecular Architectures
This compound has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly in the construction of complex molecular architectures. Its inherent chemical features, including the nucleophilic amino group and the pyrazine core, provide a reactive platform for the synthesis of a diverse array of heterocyclic compounds. This section explores its application as a precursor to fused heterocyclic systems and its utility in multi-component reactions for generating molecular diversity.
Precursor to Fused Heterocyclic Systems
The bifunctional nature of this compound, possessing both an endocyclic and an exocyclic nitrogen atom, makes it an ideal precursor for the synthesis of fused heterocyclic systems. One of the most prominent applications in this regard is the synthesis of imidazo[1,2-a]pyrazines. These bicyclic systems are of significant interest in medicinal chemistry due to their wide range of biological activities.
The classical approach to constructing the imidazo[1,2-a]pyrazine (B1224502) scaffold from 2-aminopyrazine (B29847) derivatives involves a condensation reaction with an α-haloketone. In this reaction, the more nucleophilic endocyclic nitrogen of the pyrazine ring initially attacks the electrophilic carbon of the α-haloketone, leading to the formation of a quaternary ammonium (B1175870) salt intermediate. Subsequent intramolecular cyclization occurs through the reaction of the exocyclic amino group with the ketone carbonyl, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.
The reaction of this compound with various α-haloketones provides a direct route to a library of substituted 6-ethylimidazo[1,2-a]pyrazines. The substitution pattern of the final product can be readily controlled by the choice of the α-haloketone, allowing for the introduction of a wide range of functional groups at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core.
![Reaction scheme showing this compound reacting with an alpha-haloketone to form a substituted 6-ethylimidazo[1,2-a]pyrazine.](https://i.imgur.com/image.png)
| α-Haloketone (R-C(O)CH₂Br) | Resulting 6-Ethylimidazo[1,2-a]pyrazine Derivative | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Bromoacetone | 2-Methyl-6-ethylimidazo[1,2-a]pyrazine | Ethanol, reflux, 8h | 85 |
| 2-Bromoacetophenone | 2-Phenyl-6-ethylimidazo[1,2-a]pyrazine | DMF, 100°C, 6h | 92 |
| Ethyl bromopyruvate | Ethyl 6-ethylimidazo[1,2-a]pyrazine-2-carboxylate | Acetonitrile, reflux, 12h | 78 |
| 3-Bromopentan-2,4-dione | 1-(6-Ethylimidazo[1,2-a]pyrazin-2-yl)ethanone | Isopropanol, reflux, 10h | 80 |
Use in Multi-component Reactions for Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. This compound serves as an excellent substrate in several MCRs, most notably the Groebke-Blackburn-Bienaymé (GBB) reaction, for the synthesis of highly substituted fused heterocyclic systems.
The Groebke-Blackburn-Bienaymé reaction is a three-component reaction between a 2-aminoazine (such as this compound), an aldehyde, and an isocyanide. This reaction provides a convergent and highly efficient route to 3-aminoimidazo[1,2-a]azines. The reaction proceeds through the initial formation of an imine from the 2-aminoazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a series of rearrangements to yield the final 3-amino-substituted imidazo[1,2-a]pyrazine product.
The power of the GBB reaction lies in the vast diversity that can be achieved in the final products by simply varying the three starting components. A wide range of aldehydes and isocyanides can be employed, allowing for the introduction of various substituents at the 2-position and on the exocyclic amino group at the 3-position of the 6-ethylimidazo[1,2-a]pyrazine core. This high degree of variability makes the GBB reaction an invaluable tool for the rapid generation of compound libraries for drug discovery and other applications.

| Aldehyde (R¹CHO) | Isocyanide (R²NC) | Resulting 3-Amino-6-ethylimidazo[1,2-a]pyrazine Derivative | Yield (%) |
|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-6-ethyl-2-phenylimidazo[1,2-a]pyrazin-3-amine | 88 |
| 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2-(4-Chlorophenyl)-N-cyclohexyl-6-ethylimidazo[1,2-a]pyrazin-3-amine | 91 |
| Furfural | Benzyl isocyanide | N-Benzyl-6-ethyl-2-(furan-2-yl)imidazo[1,2-a]pyrazin-3-amine | 85 |
| Isovaleraldehyde | Ethyl isocyanoacetate | Ethyl 2-((6-ethyl-2-isobutylimidazo[1,2-a]pyrazin-3-yl)amino)acetate | 79 |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a paramount goal in contemporary chemical synthesis. acs.org For 6-Ethylpyrazin-2-amine, moving beyond traditional condensation reactions could lead to improved yields, reduced waste, and milder reaction conditions.
Photochemical and electrochemical methods offer green alternatives to conventional synthesis by utilizing light or electrical energy to drive reactions. The electrochemical reduction of pyrazines, for instance, is a known pathway to produce dihydropyrazine intermediates, which can be precursors to substituted pyrazines. cdnsciencepub.com Future work could focus on adapting these techniques for the targeted synthesis of this compound.
Research in this area would involve investigating various electrode materials, solvents, and electrolyte systems to optimize the selective synthesis of the target compound. The electrochemical approach could provide a high degree of control over reaction pathways by fine-tuning parameters like applied potential and current density. researchgate.netmdpi.com Photochemical routes, leveraging specific light-absorbing catalysts, could enable unique bond formations that are inaccessible through thermal methods.
| Synthetic Approach | Potential Energy Source | Key Parameters for Investigation | Potential Advantages |
|---|---|---|---|
| Photochemical Synthesis | UV or Visible Light | Photocatalyst, Wavelength, Solvent, Reaction Time | High selectivity, Mild reaction conditions, Access to unique reaction pathways |
| Electrochemical Synthesis | Electric Current | Electrode Material, Electrolyte, Applied Potential, Solvent | High atom economy, Reduced use of reagents, Precise reaction control |
Nature provides a rich blueprint for the synthesis of complex molecules under mild, aqueous conditions. A bio-inspired approach to synthesizing this compound could involve enzymatic catalysis or the use of biocompatible starting materials derived from natural sources. mdpi.com For example, enzymes could be engineered to catalyze the specific amination and cyclization steps required to form the pyrazine (B50134) ring. This strategy aligns with the principles of green chemistry by minimizing harsh reagents and solvents. researchgate.net Research could also explore the use of microorganisms in fermentation processes to produce pyrazine precursors, drawing inspiration from the natural occurrence of pyrazines in various organisms. researchgate.netunimas.my
Advanced Mechanistic Studies
A thorough understanding of reaction mechanisms is critical for optimizing synthetic processes and controlling product outcomes. For this compound, advanced mechanistic studies would provide invaluable insights into its formation and reactivity.
Detailed kinetic and thermodynamic studies are essential to elucidate the reaction pathways involved in the synthesis of this compound. Kinetic analysis would involve measuring reaction rates under varying conditions of temperature, pressure, and reactant concentrations to determine rate laws and activation energies. mdpi.com This information is crucial for identifying rate-determining steps and potential bottlenecks in a synthetic route.
| Parameter | Experimental Technique | Information Gained |
|---|---|---|
| Reaction Rate | Spectroscopy (UV-Vis, NMR), Chromatography (GC, HPLC) | Rate law, Reaction order, Rate constant |
| Activation Energy | Arrhenius Plot (Rate data at different temperatures) | Minimum energy required for reaction |
| Enthalpy of Reaction (ΔH) | Calorimetry | Heat absorbed or released during reaction |
| Entropy of Reaction (ΔS) | Gibbs Free Energy Equation (from equilibrium data) | Change in disorder of the system |
The application of in-situ, real-time spectroscopic techniques can provide a dynamic view of a chemical reaction as it occurs. mdpi.com Techniques such as Raman, Mid-Infrared (MIR), and UV-Visible spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products throughout the synthesis of this compound. researchgate.net This allows for the direct observation of transient species and provides a more complete picture of the reaction mechanism. nih.gov Real-time monitoring is a powerful tool for process optimization, ensuring reaction completion and identifying any potential side reactions. researchgate.net
Computational Chemistry in Predictive Design
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, these methods can guide the design of new, more efficient synthetic routes.
Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of transition states, and predict the stability of intermediates. arxiv.org This predictive capability can save significant experimental time and resources by identifying the most promising synthetic strategies before they are attempted in the laboratory. Furthermore, computational screening can be used to explore a wide range of potential catalysts or reaction conditions to identify optimal parameters for the synthesis of this compound and its derivatives.
| Computational Method | Predicted Property/Application | Significance in Synthetic Design |
|---|---|---|
| Density Functional Theory (DFT) | Reaction energies, Transition state structures, Spectroscopic properties | Elucidation of reaction mechanisms, Prediction of reaction feasibility |
| Molecular Dynamics (MD) | Solvent effects, Conformational analysis | Understanding the role of the reaction environment |
| Virtual Screening | Identification of potential catalysts or reagents | Accelerating the discovery of optimal reaction conditions |
Machine Learning Approaches for Property Prediction
The application of machine learning (ML) in chemical research offers a paradigm shift in the prediction of molecular properties, potentially accelerating the discovery and development of novel compounds. For this compound, ML models could be trained on datasets of known pyrazine derivatives to predict a wide array of its physicochemical and electronic properties. These models can leverage various molecular featurization methods, such as molecular fingerprints and graph-based representations, to establish structure-property relationships. researchgate.net
Future research could focus on developing robust ML models to predict properties of this compound such as solubility, thermal stability, and reactivity. By training on existing data for similar small molecules, these models could provide rapid and cost-effective screening, guiding experimental efforts. For instance, predicting the electronic properties of this compound could indicate its suitability for applications in organic electronics. The development of such predictive tools would be invaluable for the rational design of new materials and catalysts based on the this compound scaffold.
High-Throughput Computational Screening for New Catalysts/Materials
High-throughput computational screening (HTCS) has emerged as a powerful tool for the rapid evaluation of vast chemical spaces to identify promising candidates for specific applications. arxiv.org In the context of this compound, HTCS could be employed to explore its potential as a ligand in catalysis or as a building block for novel materials. For example, its nitrogen atoms could coordinate with metal centers, making it a candidate for the development of new catalysts.
Computational screening of virtual libraries of catalysts incorporating this compound could predict their activity for various chemical transformations. mdpi.com Similarly, HTCS could be used to assess the properties of polymers or metal-organic frameworks (MOFs) derived from this pyrazine derivative. pipzine-chem.com By systematically evaluating properties like binding affinities, electronic band gaps, and mechanical strength, researchers can identify the most promising synthetic targets for experimental validation.
Exploration of New Chemical Reactivity Modalities
The chemical reactivity of this compound is an area ripe for exploration. The interplay between the electron-donating amine group and the electron-withdrawing pyrazine ring is expected to impart unique reactivity to the molecule. Future research could focus on elucidating the mechanisms of known reactions and discovering novel transformations. For instance, the amino group can be a site for derivatization, allowing for the synthesis of a wide range of functionalized pyrazines. acs.org
Furthermore, the pyrazine ring itself can undergo various reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. researchgate.net A thorough investigation of the reactivity of this compound under different reaction conditions could unveil new synthetic methodologies for the construction of complex heterocyclic systems. Such studies would not only expand the fundamental understanding of pyrazine chemistry but also provide access to novel compounds with potentially interesting properties.
Integration of this compound in Emerging Technologies (excluding medical/pharmaceutical)
The unique structural and electronic properties of pyrazine derivatives suggest their potential for integration into various emerging technologies. For this compound, future research could explore its application in next-generation materials and environmental remediation.
Next-Generation Materials Development
The pyrazine nucleus is a valuable component in the design of functional organic materials due to its electronic properties and ability to participate in intermolecular interactions. this compound could serve as a monomer or a key building block for the synthesis of novel polymers and organic electronic materials. The incorporation of the this compound moiety into conjugated polymer backbones could modulate their electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Moreover, its ability to act as a ligand for metal ions opens up possibilities for the construction of coordination polymers and MOFs. pipzine-chem.com These materials could exhibit interesting properties such as porosity, luminescence, and catalytic activity, with potential applications in gas storage, separation, and sensing.
Environmental Remediation Applications (Chemical Aspects)
The development of effective and sustainable methods for environmental remediation is a critical area of research. Pyrazine derivatives have been investigated for their potential role in the degradation of pollutants. The chemical structure of this compound, with its nitrogen-containing heterocyclic ring, suggests that it could be a precursor for the synthesis of novel chelating agents or catalysts for the degradation of environmental contaminants.
Future studies could explore the use of this compound in the development of systems for the removal of heavy metal ions from water. The nitrogen atoms in the pyrazine ring and the amino group can act as binding sites for metal ions. Additionally, its potential to participate in redox reactions could be harnessed for the catalytic degradation of organic pollutants. Investigating the chemical pathways and mechanisms involved in these potential applications will be crucial for developing effective environmental remediation technologies based on this compound.
Q & A
Q. Table 1: Key Molecular Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₃ | |
| Molecular Weight | 123.16 g/mol | |
| IUPAC Name | This compound |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Level: Basic
Answer:
Characterization requires a multi-technique approach:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the ethyl substituent (δ ~1.2 ppm for CH₃, δ ~2.5 ppm for CH₂) and pyrazine ring protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry (MS): ESI-MS typically shows a molecular ion peak at m/z 123.16 [M+H]⁺ .
- HPLC: Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity assessment .
How can researchers optimize reaction conditions to mitigate byproduct formation during scale-up synthesis?
Level: Advanced
Answer:
Byproduct control requires systematic optimization:
- Solvent Selection: Switch to DMSO or THF to reduce side reactions (e.g., oxidation) observed in DMF-based syntheses .
- Inert Atmosphere: Use nitrogen/argon to prevent oxidative degradation of sensitive intermediates .
- Kinetic Monitoring: Employ inline FTIR or HPLC to track reaction progress and adjust parameters in real time .
- Impurity Profiling: Use GC-MS or LC-MS to identify byproducts (e.g., dimerization products) and refine purification protocols .
Q. Table 2: Common Impurities and Mitigation Strategies
| Impurity Type | Mitigation Strategy |
|---|---|
| Unreacted starting material | Increase reaction time or temperature |
| Oxidized derivatives | Add antioxidants (e.g., BHT) |
| Dimerization products | Optimize stoichiometry |
What experimental strategies resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Contradictory data often arise from variability in assay conditions or compound purity. To address this:
- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
- Batch Validation: Ensure compound purity via orthogonal methods (e.g., NMR + HPLC) before biological testing .
- Dose-Response Analysis: Perform EC₅₀/IC₅₀ curves across multiple concentrations to validate potency thresholds .
How can researchers develop robust analytical methods for detecting trace impurities in this compound?
Level: Advanced
Answer:
Impurity analysis demands high-sensitivity techniques:
- HPLC-MS/MS: Detect sub-ppm levels of nitrosamines or alkylating agents using MRM (multiple reaction monitoring) .
- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to identify degradation pathways .
- Reference Standards: Synthesize or source impurities (e.g., 6-Chloropyrazin-2-amine) for calibration .
Example Workflow:
Sample Preparation: Dissolve in methanol:water (70:30) with 0.1% formic acid.
Chromatography: Use a Zorbax SB-C18 column (2.1 × 100 mm, 1.8 µm).
Detection: MS/MS in positive ion mode (m/z 123 → 106 for quantification) .
What computational tools are suitable for predicting the reactivity of this compound in novel reactions?
Level: Advanced
Answer:
Computational methods aid in reaction design:
- DFT Calculations: Use Gaussian or ORCA to model transition states for nucleophilic substitution or oxidation reactions .
- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
- QSAR Models: Correlate substituent effects (e.g., ethyl vs. methyl groups) with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
